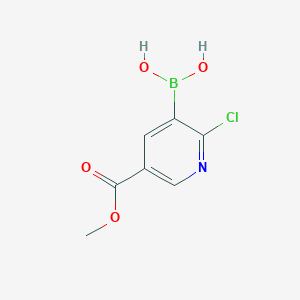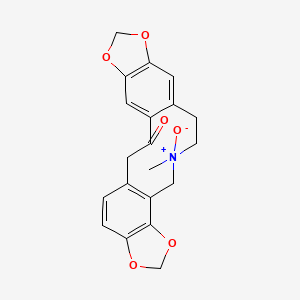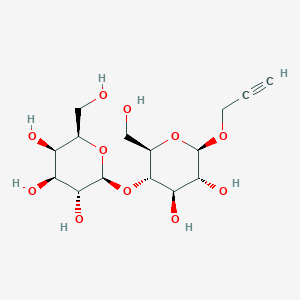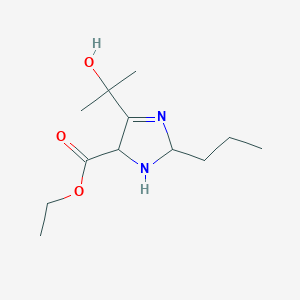
4-(1-Hydroxy-1-methylethyl)-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxy-1-methylethyl)-2-propyl- is a synthetic aromatic hydrocarbon compound with an ether functional group. It is known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The compound’s molecular formula is C11H14O2, and it has a molecular weight of 178.2277 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-propyl- typically involves the reaction of aliphatic aldehydes with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxy-2-quinolones with aliphatic aldehydes to produce 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which can be further processed .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
化学反応の分析
Types of Reactions
4-(1-Hydroxy-1-methylethyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted aromatic compounds.
科学的研究の応用
4-(1-Hydroxy-1-methylethyl)-2-propyl- has been extensively studied for its biological and chemical properties. Some of its notable applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antimicrobial and anti-inflammatory agents.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Molecular Docking and ADMET Studies: It has shown promising binding affinities to various proteins essential for bacterial survival.
Photoremovable Protecting Group: Utilized in organic synthesis to prevent unwanted reactions at specific functional groups.
Platelet Aggregation Inhibitory Activity: Studied for its potential in preventing blood clot formation.
作用機序
The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
- Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- 4-hydroxy-1-methylethylphenyl ethanone
Uniqueness
4-(1-Hydroxy-1-methylethyl)-2-propyl- is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in pharmaceuticals and agrochemicals make it a valuable compound in scientific research .
特性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-2,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h8-9,13,16H,5-7H2,1-4H3 |
InChIキー |
UJVQGTUOKRDOHU-UHFFFAOYSA-N |
正規SMILES |
CCCC1NC(C(=N1)C(C)(C)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


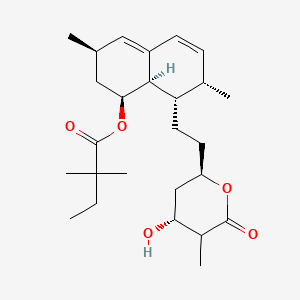
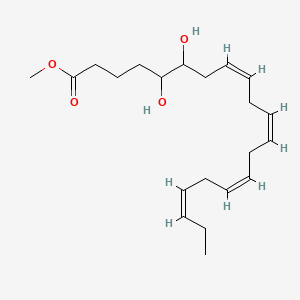
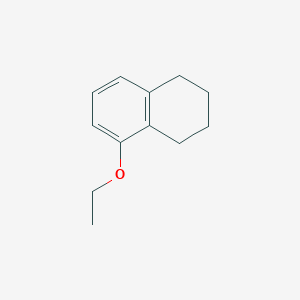
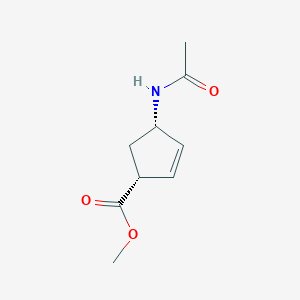
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)


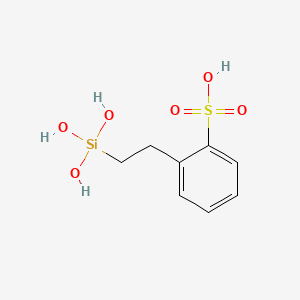
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

